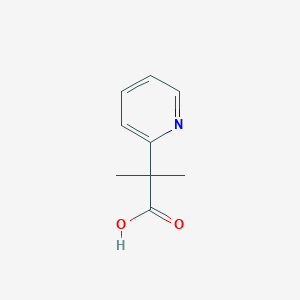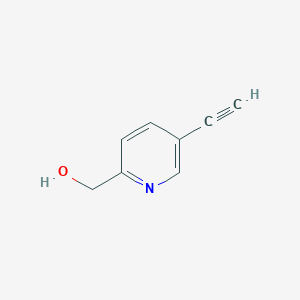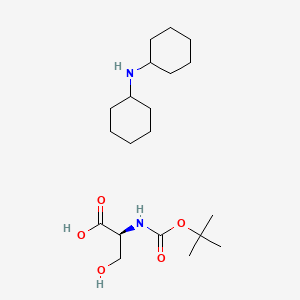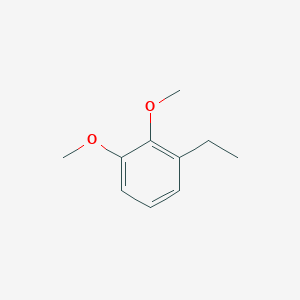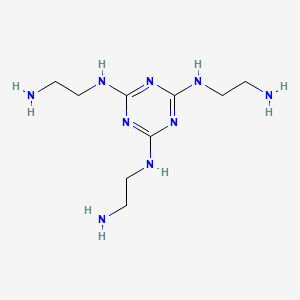
1,3,5-Tris(hydroxymethyl)-1,3,5-triazinane-2,4,6-trione
Übersicht
Beschreibung
1,3,5-Tris(hydroxymethyl)-1,3,5-triazinane-2,4,6-trione, also known as melamine, is a nitrogen-containing organic compound with the chemical formula C3H6N6O3. It is a white crystalline powder that is commonly used in the production of plastics, resins, and adhesives. In recent years, melamine has gained attention in the scientific community due to its potential applications in various fields, including drug delivery, catalysis, and water treatment.
Wirkmechanismus
The mechanism of action of 1,3,5-Tris(hydroxymethyl)-1,3,5-triazinane-2,4,6-trione is not fully understood, but it is believed to act as a nitrogen-rich compound that can form strong hydrogen bonds with other molecules. This property makes it useful in various applications, including as a crosslinking agent in the production of plastics and resins.
Biochemical and Physiological Effects:
Studies have shown that this compound can have toxic effects on the body when ingested in large quantities. In 2008, a this compound-contaminated milk scandal in China resulted in the deaths of six infants and the hospitalization of thousands more. The toxic effects of this compound are believed to be due to the formation of crystals in the kidneys and urinary tract, which can lead to kidney failure and other health problems.
Vorteile Und Einschränkungen Für Laborexperimente
Melamine has several advantages as a research material, including its low cost, high stability, and ease of synthesis. However, its toxic effects and potential for contamination can make it difficult to work with in certain applications. Researchers must take proper precautions to ensure the safety of themselves and others when working with 1,3,5-Tris(hydroxymethyl)-1,3,5-triazinane-2,4,6-trione.
Zukünftige Richtungen
There are several potential future directions for research involving 1,3,5-Tris(hydroxymethyl)-1,3,5-triazinane-2,4,6-trione. One area of interest is the development of new drug delivery systems using this compound-based nanoparticles. Another area of research involves the use of this compound in water treatment applications, such as the removal of pollutants from wastewater.
In conclusion, this compound is a nitrogen-containing organic compound with a wide range of potential applications in various fields. While its toxic effects have garnered attention in recent years, research continues to explore the many ways in which this compound can be used to improve our lives and the world around us.
Wissenschaftliche Forschungsanwendungen
Melamine has been the subject of numerous scientific studies due to its unique properties and potential applications. One area of research involves the use of 1,3,5-Tris(hydroxymethyl)-1,3,5-triazinane-2,4,6-trione in drug delivery systems. Melamine-based nanoparticles have been shown to have high drug-loading capacities and can be used to target specific cells or tissues in the body.
Another area of research involves the use of this compound in catalysis. Melamine-based catalysts have been shown to be effective in various chemical reactions, including the synthesis of organic compounds and the degradation of pollutants.
Eigenschaften
IUPAC Name |
1,3,5-tris(hydroxymethyl)-1,3,5-triazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O6/c10-1-7-4(13)8(2-11)6(15)9(3-12)5(7)14/h10-12H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSHFFNQBOCKJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(N1C(=O)N(C(=O)N(C1=O)CO)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00499339 | |
| Record name | 1,3,5-Tris(hydroxymethyl)-1,3,5-triazinane-2,4,6-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00499339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10471-40-6 | |
| Record name | 1,3,5-Tris(hydroxymethyl)-1,3,5-triazinane-2,4,6-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00499339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





